molecular formula C19H17N5O2 B6081389 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B6081389
M. Wt: 347.4 g/mol
InChI Key: PRKUQOUFMZVVIV-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrazolone ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.

    Synthesis of Pyrazolone Ring: The pyrazolone ring can be synthesized by reacting hydrazine derivatives with β-keto esters.

    Coupling Reaction: The benzimidazole and pyrazolone intermediates are then coupled using appropriate reagents and conditions, such as using a base like potassium carbonate in a polar solvent.

    Functional Group Modification: The final step involves introducing the methoxyaniline and other functional groups through electrophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-ANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-HYDROXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness

The presence of the methoxyaniline group in 2-(1H-1,3-BENZIMIDAZOL-2-YL)-4-[(E)-1-(4-METHOXYANILINO)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique for specific applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(4-methoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-15(11-20-13-7-9-14(26-2)10-8-13)18(25)24(23-12)19-21-16-5-3-4-6-17(16)22-19/h3-11,23H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKUQOUFMZVVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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